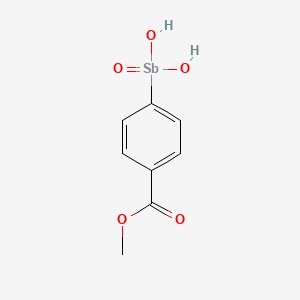

(4-Methoxycarbonylphenyl)stibonic acid

Description

(4-Methoxycarbonylphenyl)stibonic acid is an organoantimony compound characterized by a phenyl ring substituted with a stibonic acid (-SbO₃H₂) group at the para position and a methoxycarbonyl (-CO₂CH₃) group. This structure confers unique physicochemical properties, including moderate lipophilicity due to the ester group, which may influence solubility and bioavailability. The compound has been synthesized via the Scheller reaction, involving diazotization of 4-methoxycarbonylaniline followed by coupling with antimony trichloride and hydrolysis . While its direct biological activities are less documented in the provided evidence, structural analogs and related arylstibonic acids demonstrate diverse applications, ranging from enzyme inhibition to antimicrobial and antiparasitic therapies.

Propriétés

Numéro CAS |

65275-98-1 |

|---|---|

Formule moléculaire |

C8H9O5Sb |

Poids moléculaire |

306.91 g/mol |

Nom IUPAC |

(4-methoxycarbonylphenyl)stibonic acid |

InChI |

InChI=1S/C8H7O2.2H2O.O.Sb/c1-10-8(9)7-5-3-2-4-6-7;;;;/h3-6H,1H3;2*1H2;;/q;;;;+2/p-2 |

Clé InChI |

DEIYWSNATMEEIA-UHFFFAOYSA-L |

SMILES canonique |

COC(=O)C1=CC=C(C=C1)[Sb](=O)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxycarbonylphenyl)stibonic acid typically involves the reaction of 4-methoxycarbonylphenylboronic acid with antimony reagents under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production of (4-Methoxycarbonylphenyl)stibonic acid may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methoxycarbonylphenyl)stibonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.

Substitution: The phenyl ring in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts such as palladium or copper .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Applications De Recherche Scientifique

(4-Methoxycarbonylphenyl)stibonic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of (4-Methoxycarbonylphenyl)stibonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation. The compound’s antimony component can also interact with cellular components, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

Structural Comparisons

The activity of arylstibonic acids is highly dependent on substituent type, position, and charge. Key structural analogs are summarized below:

Table 1: Structural Comparison of Selected Arylstibonic Acid Derivatives

Key Observations :

- Carboxylic Acid vs. Ester : Carboxylic acid derivatives (e.g., Ia) exhibit higher polarity and acidity, enhancing interactions with charged protein residues. The methoxycarbonyl group in (4-Methoxycarbonylphenyl)stibonic acid may act as a prodrug, requiring hydrolysis to the active carboxylic acid form .

- Amino and Alkyl Groups: Amino-substituted derivatives (e.g., p-aminophenyl stibonate) are utilized in antileishmanial therapies, while bulky alkyl groups (e.g., t-butyl) improve cluster formation in antimony-phosphonate complexes .

SAR Trends :

Carboxylate Groups Are Critical: Compounds with para or meta carboxylic acid groups (e.g., P6981, P6966) show nanomolar-level activity against transcription factors (CREB) or topoisomerase activation, likely due to ionic interactions with target proteins .

Ester Derivatives as Prodrugs : Methoxycarbonyl-substituted stibonic acids (e.g., (4-Methoxycarbonylphenyl)stibonic acid) may exhibit delayed activity, relying on esterase-mediated hydrolysis to the active carboxylic acid form .

Substituent-Driven Selectivity: Amino groups enhance antiparasitic activity (e.g., stibamine against leishmaniasis) . Bulky alkyl groups (t-butyl) improve stability in antimony-phosphonate clusters, enabling antimicrobial applications .

Physicochemical Properties

- Solubility : Carboxylic acid derivatives (Ia) are water-soluble, whereas methoxycarbonyl and alkyl-substituted analogs exhibit higher lipophilicity, influencing membrane permeability .

- Aggregation Behavior: Phenylstibonic acids can form dimeric or monomeric structures depending on substituents. The methoxycarbonyl group may reduce aggregation compared to hydrophilic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.